molecular formula C23H43NO6 B152528 O-(15-carboxypentadecanoyl)carnitine CAS No. 42150-38-9

O-(15-carboxypentadecanoyl)carnitine

Cat. No.: B152528
CAS No.: 42150-38-9
M. Wt: 429.6 g/mol
InChI Key: UNHCPLSWMNPZTD-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

O-(15-carboxypentadecanoyl)carnitine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxyl group may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

O-(15-carboxypentadecanoyl)carnitine has several scientific research applications:

Properties

CAS No.

42150-38-9

Molecular Formula

C23H43NO6

Molecular Weight

429.6 g/mol

IUPAC Name

(3R)-3-(15-carboxypentadecanoyloxy)-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C23H43NO6/c1-24(2,3)19-20(18-22(27)28)30-23(29)17-15-13-11-9-7-5-4-6-8-10-12-14-16-21(25)26/h20H,4-19H2,1-3H3,(H-,25,26,27,28)/t20-/m1/s1

InChI Key

UNHCPLSWMNPZTD-HXUWFJFHSA-N

SMILES

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCCCCCCCCCC(=O)O

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCCCCCCCCCC(=O)O

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCCCCCCCCCC(=O)O

physical_description

Solid

Synonyms

(R)-3-Carboxy-2-[(15-carboxy-1-oxopentadecyl)oxy]-N,N,N-trimethyl-1-propanaminium Chloride;  (R)-3-((15-Carboxypentadecanoyl)oxy)-4-(trimethylammonio)butanoate Chloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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